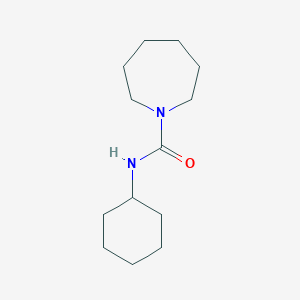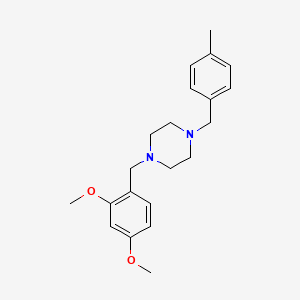
methyl 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate, also known as MNPC, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. MNPC belongs to the class of pyrazole derivatives, which have been extensively studied for their wide range of biological activities.
作用机制
The mechanism of action of methyl 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate is not fully understood, but it is believed to involve the modulation of various cellular pathways and signaling molecules. This compound has been shown to inhibit the activity of enzymes involved in inflammation and cancer progression, such as COX-2 and MMP-9. This compound has also been found to activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including the inhibition of inflammation and cancer progression, as well as the modulation of cellular signaling pathways. This compound has also been shown to have antioxidant activity, which may contribute to its anti-inflammatory and anti-cancer effects. Additionally, this compound has been found to have low toxicity and high bioavailability, making it a promising candidate for further research and development.
实验室实验的优点和局限性
One of the main advantages of methyl 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate for lab experiments is its high purity and stability, which allows for accurate and reproducible results. This compound also has low toxicity and high solubility, making it easy to handle and administer in experiments. However, one limitation of this compound is its relatively high cost, which may restrict its use in some research settings.
未来方向
There are several future directions for research on methyl 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate, including further investigation of its mechanism of action and potential therapeutic applications. This compound has shown promising results in preclinical studies as an anti-inflammatory, anti-cancer, and anti-microbial agent, and further research is needed to determine its efficacy and safety in clinical trials. Additionally, this compound may have potential applications in other areas, such as neurodegenerative diseases and cardiovascular disorders, which warrant further investigation.
合成方法
The synthesis of methyl 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate involves the reaction of 3-nitrobenzaldehyde with ethyl acetoacetate and hydrazine hydrate in the presence of acetic acid. The resulting product is then treated with methyl iodide, followed by hydrolysis to obtain the final product, this compound. The synthesis method has been optimized to achieve high yields and purity of the compound.
科学研究应用
Methyl 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate has shown promising results in various scientific research applications, including as an anti-inflammatory, anti-cancer, and anti-microbial agent. Studies have shown that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. This compound has also been found to have anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has demonstrated significant anti-microbial activity against a wide range of bacterial and fungal strains.
属性
IUPAC Name |
methyl 3-(3-nitrophenyl)-1-phenylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c1-24-17(21)15-11-19(13-7-3-2-4-8-13)18-16(15)12-6-5-9-14(10-12)20(22)23/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEDRIAPMYPCHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide](/img/structure/B5875687.png)

![1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)-1-propanone](/img/structure/B5875701.png)


![2-[4-(2-furoyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5875716.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5875738.png)



![N,N-diethyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5875773.png)
